molecular formula C8H5BrN2O2 B11871118 2-Bromo-4-nitro-1H-indole

2-Bromo-4-nitro-1H-indole

Cat. No.: B11871118
M. Wt: 241.04 g/mol
InChI Key: JNXPVNUUMTXPKW-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a bromine atom at the second position and a nitro group at the fourth position on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitro-1H-indole typically involves the bromination of 4-nitroindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to control the reaction conditions more precisely. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: Although less common, the indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like copper(I) iodide.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: Products like 2-amino-4-nitro-1H-indole or 2-thio-4-nitro-1H-indole.

    Reduction: 2-Bromo-4-amino-1H-indole.

    Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

2-Bromo-4-nitro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are useful in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Bromo-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-indole:

    2-Chloro-4-nitro-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

Uniqueness: 2-Bromo-4-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functional groups allow for a wide range of chemical modifications, enhancing its utility in various research and industrial applications.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-4-nitro-1H-indole

InChI

InChI=1S/C8H5BrN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H

InChI Key

JNXPVNUUMTXPKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)Br)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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